molecular formula C3H4F2N4O4 B14275325 N,N-difluoro-3,3-dinitroazetidin-1-amine CAS No. 167558-49-8

N,N-difluoro-3,3-dinitroazetidin-1-amine

Cat. No.: B14275325
CAS No.: 167558-49-8
M. Wt: 198.09 g/mol
InChI Key: ORFOEWYZYVRZGR-UHFFFAOYSA-N
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Description

N,N-Difluoro-3,3-dinitroazetidin-1-amine is a fluorinated azetidine derivative characterized by two fluorine atoms on the amine nitrogen and two nitro groups at the 3,3-positions of the four-membered azetidine ring. The azetidine ring introduces significant ring strain due to its small size (four-membered), which may enhance reactivity compared to larger cyclic amines like piperidine . The electron-withdrawing nitro groups (-NO₂) and fluorine substituents (-F) likely influence its physical properties (e.g., increased density and thermal stability) and pharmacological behavior, such as improved metabolic resistance and binding affinity in drug-receptor interactions .

Properties

CAS No.

167558-49-8

Molecular Formula

C3H4F2N4O4

Molecular Weight

198.09 g/mol

IUPAC Name

N,N-difluoro-3,3-dinitroazetidin-1-amine

InChI

InChI=1S/C3H4F2N4O4/c4-9(5)6-1-3(2-6,7(10)11)8(12)13/h1-2H2

InChI Key

ORFOEWYZYVRZGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1N(F)F)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 1-tert-Butyl-3,3-dinitroazetidine

The initial precursor in TNAZ synthesis is 1-tert-butyl-3,3-dinitroazetidine (TBDNAZ), produced via oxidative nitration of 3-hydroxymethyl-3-nitro-1-tert-butylazetidine hydrochloride. This step employs sodium nitrite, sodium persulfate, and potassium ferricyanide in a methanol-water system, yielding TBDNAZ in 60% efficiency.

Reaction Conditions for Oxidative Nitration

Parameter Value Source
Solvent Methanol-water (1:1)
Oxidizing Agents NaNO₂, Na₂S₂O₈, K₃[Fe(CN)₆]
Temperature 40°C (3 hr), then room temp
Yield 60%

Deprotection and Salt Formation

TBDNAZ undergoes deprotection using chloroformates (e.g., benzyl chloroformate) to form 1-(benzyloxycarbonyl)-3,3-dinitroazetidine, followed by trifluoromethanesulfonic acid cleavage to yield 3,3-dinitroazetidinium trifluoromethanesulfonate. Neutralization with sodium bicarbonate produces the free base 3,3-dinitroazetidine, a critical intermediate for further functionalization.

Hypothetical Fluorination Strategies

The absence of direct literature on N,N-difluoro-3,3-dinitroazetidin-1-amine necessitates proposing fluorination methods based on analogous reactions. Two plausible routes are explored:

Direct Fluorination of 3,3-Dinitroazetidine

3,3-Dinitroazetidine’s secondary amine group could undergo fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example:
$$
\text{3,3-Dinitroazetidine} + 2 \, \text{DAST} \rightarrow \text{this compound} + 2 \, \text{Et}2\text{NSF}3
$$
This reaction would require anhydrous conditions in dichloromethane or Freon at −20°C to 0°C, analogous to fluorinations of secondary amines.

Early-Stage Fluorination in Azetidine Formation

Introducing fluorine during ring closure could bypass stability issues. For instance, reacting a fluorinated β-propiolactam derivative with nitrating agents might yield the target compound:

  • Ring Formation :
    $$
    \text{CF}2(\text{NH}2)\text{CH}2\text{NO}2 + \text{HNO}_3 \rightarrow \text{N,N-Difluoro-3-nitroazetidin-1-amine}
    $$
  • Second Nitration :
    Oxidative nitration using NaNO₂/Na₂S₂O₈/K₃[Fe(CN)₆] to introduce the second nitro group.

Challenges and Optimization

Stability of Fluorinated Intermediates

Nitro groups are electron-withdrawing, potentially destabilizing the azetidine ring under acidic fluorination conditions. Patent US5395945A highlights the sensitivity of 3,3-dinitroazetidinium salts to hydrolysis, necessitating low-temperature reactions.

Selectivity in Fluorination

Achieving difluorination without over-fluorination or ring opening requires precise stoichiometry. The use of bulky fluorinating agents (e.g., Selectfluor) may improve selectivity.

Comparative Analysis of Proposed Methods

Method Advantages Disadvantages Yield (Hypothetical)
Direct Fluorination Uses established intermediates Risk of decomposition 30–40%
Early-Stage Fluorination Better control over fluorine placement Multi-step synthesis 20–25%

Chemical Reactions Analysis

Types of Reactions

N,N-difluoro-3,3-dinitroazetidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diamino-3,3-difluoroazetidine, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

N,N-difluoro-3,3-dinitroazetidin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-difluoro-3,3-dinitroazetidin-1-amine exerts its effects involves the interaction of its fluorine atoms with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Table 1: Key Properties of N,N-Difluoro-3,3-dinitroazetidin-1-amine and Analogues

Compound Name Molecular Formula Functional Groups Ring Size Key Properties References
This compound C₃H₄F₂N₄O₄ (inferred) -F, -NO₂, azetidine 4 High ring strain, electron-deficient core
1,3-Dinitrosoimidazolidine C₃H₆N₄O₂ -N=O (nitroso) 5 Carcinogenic potential, syn/anti isomerism
N-(1,1-difluoro-4-methylpentan-2-yl)piperidin-1-amine C₁₁H₂₀F₂N₂ -F, piperidine 6 Lower ring strain, lipophilic
N-[1-(3,4-Difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine C₁₇H₁₅F₅N₄ -F, trifluoromethyl, pyridazine 6 CNS activity potential, high bioavailability

Key Observations:

Electronic Effects: The combination of -F and -NO₂ groups creates a highly electron-deficient core, which may facilitate interactions with electron-rich biological targets. In contrast, nitroso (-N=O) groups in 1,3-dinitrosoimidazolidine exhibit distinct redox behavior and isomerism .

Pharmacological Potential: Fluorinated piperidine derivatives (e.g., ) are often explored for central nervous system (CNS) applications due to their ability to cross the blood-brain barrier. The target compound’s nitro groups could confer unique binding properties but may also raise toxicity concerns .

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